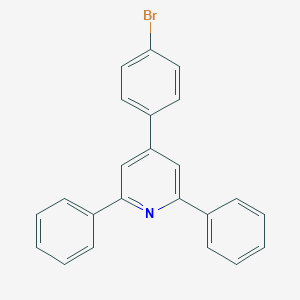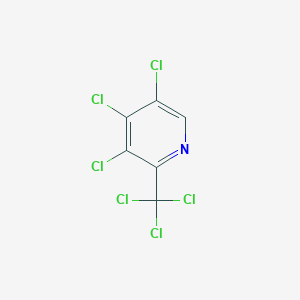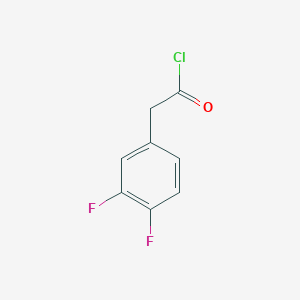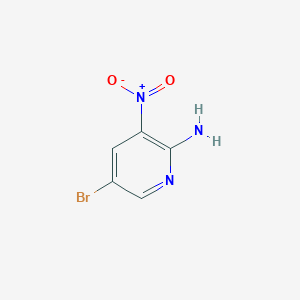![molecular formula C8H16N2O3 B172338 [2-(Piperazin-1-yl)ethoxy]acetic acid CAS No. 197969-01-0](/img/structure/B172338.png)
[2-(Piperazin-1-yl)ethoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Piperazin-1-yl)ethoxy]acetic acid, also known as PEAA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. PEAA is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have anxiolytic and anticonvulsant effects in animal models. In
作用機序
[2-(Piperazin-1-yl)ethoxy]acetic acid is believed to exert its therapeutic effects through its interaction with the GABA system. GABA is the primary inhibitory neurotransmitter in the brain, and drugs that enhance GABAergic transmission have been shown to have anxiolytic and anticonvulsant effects. [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to enhance GABAergic transmission by increasing GABA release and decreasing GABA reuptake. Additionally, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to modulate the activity of GABA receptors, further enhancing its effects.
生化学的および生理学的効果
[2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the GABA system, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to modulate the activity of glutamate receptors, which are involved in excitatory neurotransmission. [2-(Piperazin-1-yl)ethoxy]acetic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
[2-(Piperazin-1-yl)ethoxy]acetic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. Additionally, it has been shown to have consistent effects across different animal models and experimental conditions. However, there are also limitations to its use. [2-(Piperazin-1-yl)ethoxy]acetic acid has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Additionally, the mechanisms underlying its therapeutic effects are not fully understood, which may limit its potential use in the clinic.
将来の方向性
There are several future directions for research on [2-(Piperazin-1-yl)ethoxy]acetic acid. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Additional studies are needed to determine its safety and efficacy in humans and to identify the optimal dosing regimen. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease. Further studies are needed to determine its neuroprotective properties and to identify the mechanisms underlying its effects. Additionally, studies are needed to explore the potential use of [2-(Piperazin-1-yl)ethoxy]acetic acid in combination with other drugs to enhance its therapeutic effects.
合成法
[2-(Piperazin-1-yl)ethoxy]acetic acid can be synthesized through a multistep process starting with the reaction of ethylene oxide with piperazine to form 1-(2-hydroxyethoxy)piperazine. This intermediate is then reacted with chloroacetic acid to form [2-(Piperazin-1-yl)ethoxy]acetic acid. The synthesis of [2-(Piperazin-1-yl)ethoxy]acetic acid has been optimized to yield high purity and yield.
科学的研究の応用
[2-(Piperazin-1-yl)ethoxy]acetic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. Animal studies have shown that [2-(Piperazin-1-yl)ethoxy]acetic acid has anxiolytic and anticonvulsant effects, suggesting its potential use in the treatment of anxiety disorders and epilepsy. Additionally, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to have neuroprotective properties in animal models of Parkinson's disease and traumatic brain injury.
特性
CAS番号 |
197969-01-0 |
|---|---|
製品名 |
[2-(Piperazin-1-yl)ethoxy]acetic acid |
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC名 |
2-(2-piperazin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12) |
InChIキー |
TWFOPCLHVOVQAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)O |
正規SMILES |
C1CN(CCN1)CCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)
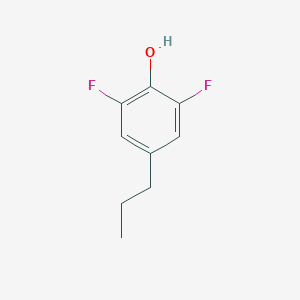
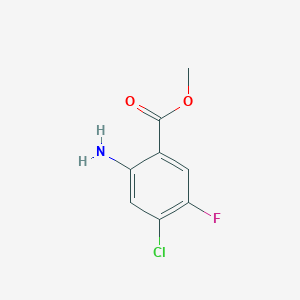
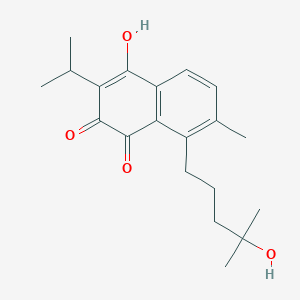

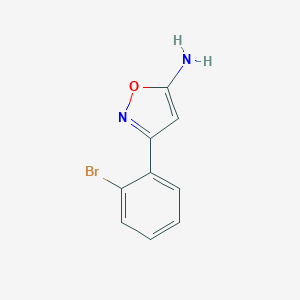
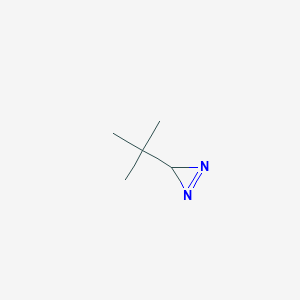
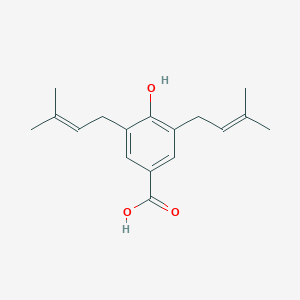
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
